molecular formula C14H13NO3S2 B4539868 4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4539868
M. Wt: 307.4 g/mol
InChI Key: PNGQTXVIJWWKOS-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like "4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one" belong to the class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of 1,3-benzodioxole and thiazole moieties into a single molecule suggests a potential for interesting chemical and physical properties. These compounds are studied for their ability to interact with biological systems and for their potential application in drug development and other areas of chemical research (M. Ibrahim, 2011).

Synthesis Analysis

The synthesis of heterocyclic compounds, including thiazolidinones and benzothiazoles, has been extensively explored. Methods involve the condensation of key functional groups under various conditions to form the desired heterocyclic framework. An example includes the synthesis of 1,3-thiazolidin-4-ones, which are synthesized from the condensation of amino acids or their derivatives with thioglycolic acid or thiolactic acid, indicating potential pathways for the synthesis of related compounds (W. Cunico, C. Gomes, W. T. Vellasco, 2008).

Molecular Structure Analysis

Molecular structure analysis of related compounds focuses on understanding the arrangement of atoms within the molecule and how this influences chemical reactivity and physical properties. Advanced techniques such as X-ray crystallography and NMR spectroscopy are often used to elucidate structural details. The structure-activity relationship (SAR) studies in compounds like 1,3-thiazolidin-4-ones provide insights into how structural variations can affect biological activity, which is crucial for designing molecules with desired properties (Jonas da Silva Santos, Joel Jones Junior, F. M. D. Silva, 2018).

Chemical Reactions and Properties

Heterocyclic compounds, including those with benzodioxole and thiazole rings, participate in a variety of chemical reactions. These reactions can be leveraged to modify the compound or to create derivatives with enhanced properties. For instance, the reactivity of thiazolidin-4-ones with electrophilic reagents and nucleophiles can lead to a wide array of derivatives, highlighting the versatility of these compounds in chemical synthesis (M. Petrov, D. A. Androsov, 2013).

properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-2-5-19-14-15-10(13(16)20-14)6-9-3-4-11-12(7-9)18-8-17-11/h3-4,6-7H,2,5,8H2,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGQTXVIJWWKOS-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC3=C(C=C2)OCO3)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
4-(1,3-benzodioxol-5-ylmethylene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.